molecular formula C14H14N2O2 B2620678 4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one CAS No. 2176843-75-5

4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one

Cat. No. B2620678
CAS RN: 2176843-75-5
M. Wt: 242.278
InChI Key: NPNRLNAYSWESRX-UHFFFAOYSA-N
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Description

“4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one” is a complex organic compound. It is a type of benzannulated pyrroloquinazolinone, which are known to be biologically active . These compounds have been synthesized and modified through electrophilic reactions .


Synthesis Analysis

The synthesis of such compounds involves electrophilic reactions of previously synthesized biologically active benzannulated pyrroloimidazolones and pyrroloquinazolinones . The reaction mixture is typically neutralized with aqueous sodium carbonate . The synthesis process results in light-colored crystals .


Molecular Structure Analysis

The molecular structure of “4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one” is complex. It belongs to the class of benzannulated pyrroloquinazolinones . These compounds exhibit somewhat higher conformational mobility due to the presence of an additional methylene unit in the diazaalkane ring .


Chemical Reactions Analysis

The chemical reactions involved in the modification of these compounds are primarily electrophilic in nature . The nitrosation reaction of 3a-substituted 2,3,3a,4-tetrahydro-1H-pyrrolobenzimidazol-1-ones has been studied, which includes the initial attack by the nitrosonium ion at the secondary amino group followed by the Fischer–Hepp rearrangement leading to the formation of 7-nitroso derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one” can be widely changed through electrophilic reactions . Quantitative assessments of the lipophilicity of all synthesized compounds were carried out, and it was concluded that introducing alkyl and trifluoroacetyl groups can increase the bioavailability of compounds by increasing their lipophilicity to 40% .

Future Directions

The development of efficient methods for the synthesis of various nitrogen-, oxygen-, sulfur-containing heterocyclic compounds and methods for their modification remains a relevant task . The study of the properties of “4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one” and similar compounds is promising, given their potential biological activity and the possibility of wide changes in their physicochemical properties .

properties

IUPAC Name

4-prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-13(17)16-11-7-4-3-6-10(11)14(18)15-9-5-8-12(15)16/h2-4,6-7,12H,1,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNRLNAYSWESRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCCN2C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one

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